

Upadacitinib Tartrate: In Vitro Cell-Based Assay Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of **Upadacitinib Tartrate**, a selective Janus kinase (JAK) 1 inhibitor. The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and step-by-step experimental protocols.

Mechanism of Action

Upadacitinib is a selective JAK inhibitor that demonstrates greater inhibitory potency for JAK1 over JAK2, JAK3, and TYK2.[1][2][3] By inhibiting JAK1, Upadacitinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are crucial for the signaling of numerous pro-inflammatory cytokines involved in various immune-mediated diseases.[4][5][6] This inhibition of the JAK-STAT pathway ultimately leads to a reduction in the inflammatory response.[7][8] Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding to the ATP-binding site of JAK1 to block its kinase activity.[1][6][9]

Quantitative Data: Inhibitory Activity of Upadacitinib

The inhibitory potency of Upadacitinib has been quantified in both biochemical (cell-free) and cellular assays. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

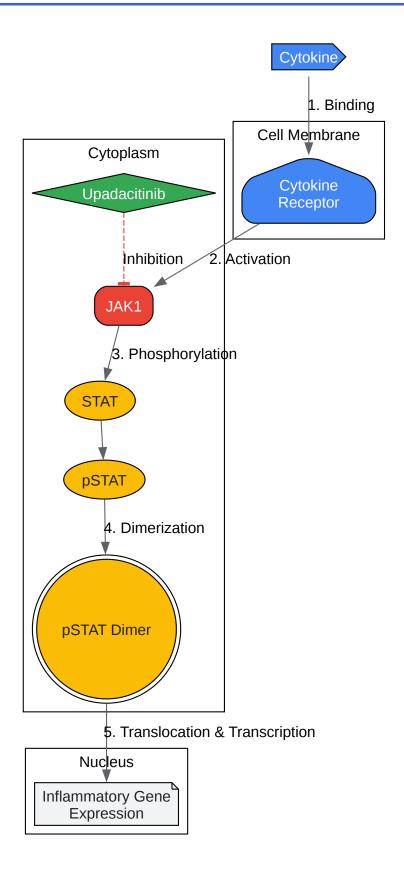


Assay Type	Target	IC50 (μM)	Reference
Biochemical (Enzymatic) Assays			
JAK1	0.043 - 0.045	[1][2][10]	
JAK2	0.109 - 0.12	[1][2]	_
JAK3	2.1 - 2.3	[1][2]	_
TYK2	4.7	[1][2]	_
Cellular Assays (Engineered Cell Lines)			
JAK1	0.014	[2][11]	
JAK2	0.593	[2][11]	_
JAK3	1.82	[2]	_
TYK2	-		_
Cellular Assays (Human Leukocytes)		_	
IL-6 induced pSTAT3 (JAK1/JAK2)	0.0607	[12][13]	
IL-7 induced pSTAT5 (JAK1/JAK3)	0.125	[12][13]	

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway targeted by Upadacitinib and a general workflow for in vitro cell-based assays.

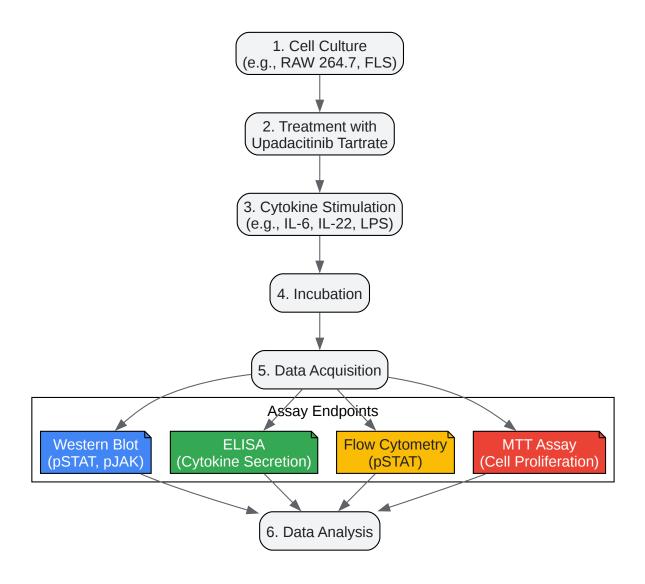




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Figure 1: Upadacitinib inhibits the JAK-STAT signaling pathway.





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Figure 2: General workflow for in vitro cell-based assays with Upadacitinib.

Experimental Protocols Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood (Ex Vivo)

Methodological & Application





This protocol is adapted from studies assessing the pharmacodynamic effects of Upadacitinib in healthy volunteers.[2][12][14]

Objective: To measure the inhibitory effect of Upadacitinib on cytokine-induced STAT3 and STAT5 phosphorylation in human whole blood.

Materials:

- Freshly collected human whole blood in sodium heparin tubes.
- Upadacitinib Tartrate stock solution (in DMSO).
- Recombinant human Interleukin-6 (IL-6) and Interleukin-7 (IL-7).
- Phosphate Buffered Saline (PBS).
- Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer III).
- Fluorochrome-conjugated antibodies against pSTAT3 (e.g., PE-conjugated) and pSTAT5 (e.g., Alexa Fluor 647-conjugated).
- · Flow cytometer.

- Drug Treatment:
 - Aliquot whole blood into flow cytometry tubes.
 - Add varying concentrations of **Upadacitinib Tartrate** or vehicle control (DMSO) to the blood samples.
 - Incubate for 1 hour at 37°C.
- Cytokine Stimulation:
 - Prepare working solutions of IL-6 and IL-7 in PBS.



- Add IL-6 (to assess JAK1/JAK2 signaling) or IL-7 (to assess JAK1/JAK3 signaling) to the respective tubes.[12][14] A non-stimulated control should also be included.
- Incubate for 15-30 minutes at 37°C.
- Fixation and Lysis:
 - Immediately after stimulation, add pre-warmed Lyse/Fix Buffer to each tube to stop the reaction and lyse red blood cells.
 - Vortex and incubate at 37°C for 10-15 minutes.
- Permeabilization:
 - Centrifuge the tubes and discard the supernatant.
 - Resuspend the cell pellet in ice-cold Permeabilization Buffer.
 - Incubate on ice for 30 minutes.
- Staining:
 - Wash the cells with PBS containing 1% BSA.
 - Add the anti-pSTAT3 and anti-pSTAT5 antibodies to the appropriate tubes.
 - Incubate in the dark at room temperature for 30-60 minutes.
- Data Acquisition:
 - Wash the cells and resuspend in PBS.
 - Acquire data on a flow cytometer, gating on the lymphocyte population.
- Data Analysis:
 - Determine the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated and unstimulated samples for each drug concentration.



- Calculate the percentage inhibition of STAT phosphorylation relative to the vehicle-treated, cytokine-stimulated control.
- Plot the percentage inhibition against the Upadacitinib concentration to determine the IC50 value.

Inhibition of Cytokine Secretion from Macrophages

This protocol is based on studies investigating the anti-inflammatory effects of Upadacitinib on macrophage-like cells.[15]

Objective: To assess the ability of Upadacitinib to inhibit the production of pro-inflammatory cytokines (e.g., TNF- α , IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 murine macrophage cell line.
- Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).
- Upadacitinib Tartrate stock solution (in DMSO).
- · Lipopolysaccharide (LPS).
- ELISA kits for TNF-α and IL-6.
- 96-well cell culture plates.

- Cell Seeding:
 - Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
 - Incubate for 12 hours to allow for cell adherence.
- Drug Treatment:



- Treat the cells with various concentrations of **Upadacitinib Tartrate** or vehicle control for 1-2 hours.
- Stimulation:
 - Add LPS to a final concentration of 1 μg/mL to all wells except for the vehicle control. [15]
- Incubation:
 - Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.
- Supernatant Collection:
 - Centrifuge the plate to pellet the cells.
 - Carefully collect the supernatant for cytokine analysis.
- Cytokine Quantification:
 - Measure the concentration of TNF- α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage inhibition of cytokine production for each Upadacitinib concentration compared to the LPS-stimulated vehicle control.
 - Determine the IC50 value for the inhibition of each cytokine.

Inhibition of Fibroblast-Like Synoviocyte (FLS) Proliferation

This protocol is derived from studies on the effect of Upadacitinib on the proliferation of fibroblast-like synoviocytes, which are key players in the pathogenesis of rheumatoid arthritis. [16]

Objective: To determine the effect of Upadacitinib on cytokine-induced proliferation of FLS.



Materials:

- Fibroblast-like synoviocytes (FLS) from psoriatic arthritis patients or a relevant cell line.
- · Complete culture medium.
- Upadacitinib Tartrate stock solution (in DMSO).
- Recombinant human IL-9 or IL-22.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- 96-well cell culture plates.

- · Cell Seeding:
 - Seed FLS into a 96-well plate at an appropriate density.
 - Allow cells to attach overnight.
- Drug Treatment and Stimulation:
 - Replace the medium with fresh medium containing various concentrations of
 Upadacitinib Tartrate or vehicle control.
 - Add IL-9 (e.g., 10 ng/mL) or IL-22 (e.g., 100 ng/mL) to induce proliferation.[16] Include an unstimulated control.
- Incubation:
 - Incubate for 48-72 hours.
- MTT Assay:



- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage inhibition of cell proliferation for each Upadacitinib concentration relative to the cytokine-stimulated vehicle control.
 - Determine the IC50 value for the inhibition of proliferation.

Western Blot for Phosphorylated JAK and STAT

This protocol can be used to directly visualize the inhibition of JAK-STAT signaling within cells. [16][17]

Objective: To detect the levels of phosphorylated JAK1 and STAT3 in cell lysates following treatment with Upadacitinib and cytokine stimulation.

Materials:

- Cells of interest (e.g., FLS, hepatocytes).
- Upadacitinib Tartrate stock solution (in DMSO).
- Appropriate stimulating cytokine (e.g., IL-22, palmitate).
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and electrophoresis equipment.



- PVDF membrane and transfer apparatus.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies against pJAK1, total JAK1, pSTAT3, and total STAT3.
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system.

- Cell Treatment:
 - Culture cells to 70-80% confluency.
 - Treat with Upadacitinib or vehicle for 1-2 hours.
 - Stimulate with the appropriate cytokine for a short period (e.g., 15-30 minutes).
- Cell Lysis:
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Collect lysates and centrifuge to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blot:
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer them to a PVDF membrane.
- Immunoblotting:



- Block the membrane with blocking buffer for 1 hour.
- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
- Detection:
 - Add ECL substrate and visualize the protein bands using an imaging system.
- Data Analysis:
 - Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
 - Compare the levels of phosphorylated proteins in Upadacitinib-treated samples to the cytokine-stimulated vehicle control.

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